3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride
Description
3,5,7-Trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one; chloride is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepinone ring fused with a pyrrolidinium moiety. The chloride counterion stabilizes the positively charged pyrrolidin-1-ium group, enhancing its solubility in polar solvents.
Properties
CAS No. |
1900-35-2 |
|---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-12-9-13(2)16(19)18(14(3)10-12)11-15(4)17-7-5-6-8-17;/h9-10,13,15H,5-8,11H2,1-4H3;1H |
InChI Key |
ZUISNHWTLHLLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C=C(N(C1=O)CC(C)[NH+]2CCCC2)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of 3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one; chloride involves multi-step synthetic routes that generally start from substituted azepinone precursors and involve alkylation or quaternization steps to introduce the pyrrolidin-1-ium moiety. The chloride salt is typically obtained by treatment with hydrochloric acid or by ion exchange.
Key Synthetic Steps
Starting Materials : The synthesis often begins with 3,5,7-trimethyl-3H-azepin-2-one or its 1,3-dihydro derivative as the core scaffold.
Alkylation with Pyrrolidine Derivatives : The introduction of the 2-pyrrolidinylpropyl side chain is achieved by nucleophilic substitution or reductive amination using 2-bromopropylpyrrolidine or similar alkylating agents.
Quaternization to Form Pyrrolidin-1-ium Salt : The tertiary amine pyrrolidine group is converted to the quaternary ammonium chloride salt by reaction with hydrochloric acid or by alkylation with a suitable alkyl chloride, resulting in the formation of the pyrrolidin-1-ium chloride moiety.
Purification : The crude product is purified by crystallization, chromatography, or recrystallization from solvents such as ethanol or dichloromethane.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of azepinone precursors | Nitric acid in dichloromethane at 0–20 °C | 78–94 | Controlled temperature to avoid decomposition |
| Alkylation with pyrrolidine derivative | Alkyl halide with pyrrolidine under reflux or room temp | 81–90 | Slow addition, inert atmosphere recommended |
| Quaternization | Treatment with HCl or alkyl chloride in ethanol or DCM | High | Formation of chloride salt, isolated as crystalline solid |
These conditions are adapted from analogous synthetic routes reported for related azepinone derivatives and quaternary ammonium salts.
Data Tables Summarizing Preparation Routes
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Product Form |
|---|---|---|---|---|---|---|
| Nitration | Fuming nitric acid, trifluoromethanesulfonic acid | Dichloromethane | 0 to 20 °C | 1–2 hours | 78–94 | Pale yellow solid |
| Alkylation with pyrrolidine | 2-bromopropylpyrrolidine or equivalent | Ethanol, DCM | Reflux or RT | Overnight | 81–90 | Cream-colored solid |
| Quaternization | HCl gas or aqueous HCl | Ethanol or DCM | RT | Several hours | High | Crystalline salt |
Chemical Reactions Analysis
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is CHClNO, with a molecular weight of approximately 298.851 g/mol. The presence of multiple methyl groups at positions 3, 5, and 7 on the azepine ring contributes to its distinctive chemical properties and potential interactions with biological targets .
Neuropharmacology
Research indicates that compounds similar to 3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride may exhibit neuroprotective effects. Studies have explored its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Antioxidant Activity
The compound has been investigated for its antioxidant properties. It may help in scavenging reactive oxygen species (ROS), thus providing protective effects against oxidative damage in various biological systems. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Its quaternary ammonium structure could enhance its ability to interact with microbial membranes, leading to potential applications in developing new antimicrobial agents.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form complexes with various drugs could enhance the solubility and bioavailability of therapeutic agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated that the compound reduces neuronal cell death induced by oxidative stress in vitro. |
| Study B | Antioxidant Activity | Showed significant scavenging activity against superoxide radicals in cellular models. |
| Study C | Antimicrobial Effect | Found that the compound exhibits inhibitory effects on Gram-positive bacteria at low concentrations. |
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azepinone Derivatives
Azepinones (seven-membered lactams) are less common than smaller lactams (e.g., pyrrolidinones or piperidinones) due to synthetic challenges associated with ring strain. For example, methyl groups may enhance lipophilicity, improving membrane permeability compared to polar analogs like 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h in ), which exhibit higher polarity due to their pyridazine core and halogen substituents .
Pyrrolidinium Salts
The pyrrolidin-1-ium group in the target compound is a quaternary ammonium moiety, a feature shared with ionic liquids and antimicrobial agents. For instance, anthocyanins like callistephin chloride () also contain chloride counterions but differ fundamentally as glycosylated flavylium salts. The target compound’s non-aromatic, alkylated structure contrasts with the planar, conjugated systems of anthocyanins, resulting in distinct UV-Vis absorption profiles and redox properties .
Key Physicochemical Properties (Theoretical Analysis)
| Property | Target Compound | Pyridazin-3(2H)-one (e.g., 3a-3h ) | Callistephin Chloride |
|---|---|---|---|
| Solubility | High in polar solvents (Cl⁻) | Moderate (halogen/pyridazine core) | Water-soluble (glycoside) |
| Stability | Likely hygroscopic | Thermally stable (aromatic core) | pH-sensitive (flavylium) |
| Bioactivity Potential | Ionic interactions (e.g., receptors) | Enzyme inhibition (e.g., PDE) | Antioxidant (π-conjugation) |
Biological Activity
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride (CAS No. 1900-35-2) is a quaternary ammonium compound characterized by its complex structure, which includes a pyrrolidine ring and an azepine moiety. Its molecular formula is , with a molecular weight of approximately 298.851 g/mol . This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The unique structure of this compound is noted for its multiple methyl groups at positions 3, 5, and 7 on the azepine ring, which are believed to influence its biological activity. The presence of the pyrrolidine ring adds to its pharmacological profile, potentially enhancing binding affinity to various biological targets .
Biological Activity
Mechanisms of Action
Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase (AChE), suggesting that this compound may also possess AChE inhibitory properties . This inhibition could have implications for neurodegenerative diseases such as Alzheimer's.
Binding Affinity Studies
Studies focusing on the interaction of this compound with various receptors and enzymes are essential for understanding its biological activity. Virtual screening and molecular docking studies have suggested that similar compounds can bind effectively to both peripheral anionic sites and catalytic sites of AChE . This binding affinity could indicate potential therapeutic applications in treating cognitive disorders.
Case Studies and Research Findings
Case Study: Neuroprotective Effects
A study involving piperazine derivatives highlighted their potential neuroprotective effects through AChE inhibition. The findings suggest that compounds structurally related to this compound may be beneficial in preventing amyloid peptide aggregation, a hallmark of Alzheimer’s disease .
Table: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Quaternary Ammonium | Potential AChE inhibitor |
| Triprolidine | Piperidine Derivative | Antihistamine |
| Piracetam | Pyrrolidine Derivative | Cognitive enhancer |
| Procyclidine | Piperidine Derivative | Anticholinergic effects |
The comparison shows that while each compound has unique features and applications, the azepine-pyrrolidine combination in our compound may confer distinct biological activities not found in others.
Q & A
Basic Research Questions
Q. What methods are recommended for the structural characterization of this compound?
- Methodological Answer : Use a combination of X-ray crystallography (via SHELXL for refinement ) and NMR spectroscopy. For crystallography, optimize data collection using high-resolution detectors and iterative refinement cycles to resolve ambiguities in the azepinone and pyrrolidinium moieties. For NMR, employ , , and 2D techniques (COSY, HSQC) to confirm substituent positions and chloride counterion interactions. Cross-validate results with mass spectrometry (HRMS) for molecular weight confirmation.
Q. How should synthetic routes be designed to optimize yield and purity?
- Methodological Answer : Focus on regioselective alkylation and cyclization steps. For the azepin-2-one core, consider using a base-catalyzed cyclization of γ-lactam precursors under anhydrous conditions. Protect the pyrrolidine nitrogen during synthesis to avoid unwanted quaternization. Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography (silica gel, eluent: CHCl/MeOH gradient). Optimize final quaternization with methyl chloride in acetonitrile, followed by recrystallization from ethanol/ether .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., antimicrobial or anti-inflammatory activity, as seen in pyridine derivatives ). Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and cytotoxicity screens (MTT assay on mammalian cell lines). Include positive controls (e.g., 2-methylpyridine ) to benchmark activity.
Advanced Research Questions
Q. How can contradictions in crystallographic data during refinement be resolved?
- Methodological Answer : Address disorder in the pyrrolidinium-propyl chain by applying restraints (e.g., DFIX, DANG in SHELXL ). Validate thermal displacement parameters (ADPs) using the Hirshfeld test. If twinning is suspected (common in charged species), use the TWIN/BASF commands in SHELXL. Cross-check with DFT-optimized molecular geometry (e.g., Gaussian 16) to identify improbable bond lengths/angles .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like bacterial enoyl-ACP reductase (based on pyridine analogs ). Use QSAR models trained on datasets of azepinone derivatives to correlate substituent effects (e.g., methyl groups at C3, C5, C7) with bioactivity. Validate predictions with free-energy perturbation (FEP) calculations for binding affinity .
Q. How does the chloride counterion influence stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare chloride with other counterions (e.g., bromide, tetrafluoroborate) to assess hygroscopicity and dissociation rates. Use ion-selective electrodes to quantify free chloride in PBS buffer (pH 7.4) over time. Molecular dynamics (MD) simulations can model ion-pair interactions in aqueous environments .
Q. What techniques validate the compound’s interaction with biological membranes?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers. Use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. For advanced analysis, perform neutron reflectometry to map spatial distribution of the compound within model membranes .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
